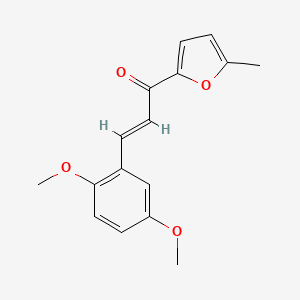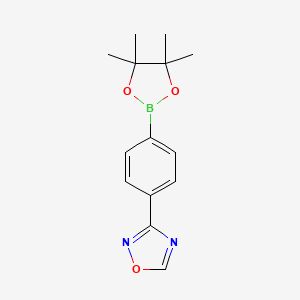
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester (4-HOPE-pinacol ester) is an organoboronic acid compound with a wide range of applications in the field of chemistry. It is an important intermediate in the synthesis of several important compounds, and has been studied extensively by scientists due to its unique properties.
Scientific Research Applications
4-HOPE-pinacol ester is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, peptides, and other organic compounds. In addition, it has been used as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used in the synthesis of important pharmaceuticals such as antifungal agents and anti-cancer drugs.
Mechanism of Action
The mechanism of action of 4-HOPE-pinacol ester is based on its ability to form a reversible adduct with a variety of substrates. This adduct formation is driven by the boronic acid group, which is capable of forming reversible covalent bonds with a variety of functional groups. The boronic acid group can also form hydrogen bonds with other molecules, resulting in increased stability and reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HOPE-pinacol ester are largely unknown. However, it has been shown to have some antioxidant activity, and has been used in the synthesis of compounds that have been studied for their potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-HOPE-pinacol ester in laboratory experiments include its low cost, its availability in a variety of forms, and its high reactivity. It is also relatively easy to handle and store, and is relatively non-toxic. The main limitation of using 4-HOPE-pinacol ester in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
The potential future directions for 4-HOPE-pinacol ester include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. In addition, further research into its use as a catalyst in the synthesis of polymers could lead to new and improved materials. Finally, further research into its mechanism of action could lead to new and improved methods for synthesizing organic compounds.
Synthesis Methods
The synthesis of 4-HOPE-pinacol ester involves the reaction of 4-hydroxybenzaldehyde and pinacol boronic acid in the presence of a base. The base used is typically sodium bicarbonate, and the reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 80 °C. The reaction yields a white solid which can be purified by column chromatography and recrystallization.
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-12(18)17-16/h5-8H,9,16H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIQSAFCMBQHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)

![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)


![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)


